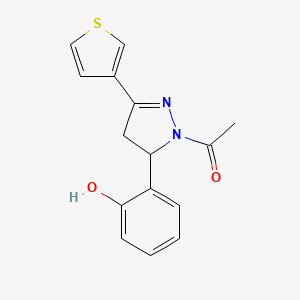![molecular formula C13H13BrN2OS B2642201 4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile CAS No. 2094839-62-8](/img/structure/B2642201.png)
4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile is an organic compound that features a bromophenyl group, an acetyl group, a thiomorpholine ring, and a carbonitrile group. This compound is of interest due to its unique structure, which combines aromatic, heterocyclic, and nitrile functionalities, making it a versatile molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile typically involves the following steps:
Formation of the Bromophenyl Acetyl Intermediate: This step involves the acetylation of 3-bromophenyl using an acetylating agent such as acetyl chloride in the presence of a base like pyridine.
Cyclization to Form Thiomorpholine: The intermediate is then reacted with thiomorpholine under basic conditions to form the thiomorpholine ring.
Introduction of the Carbonitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
4-[2-(4-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile: Similar structure but with a different position of the bromine atom.
4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile: Chlorine instead of bromine, affecting its reactivity and interactions.
4-[2-(3-Methylphenyl)acetyl]thiomorpholine-3-carbonitrile: Methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness: 4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. This makes it a valuable compound for designing molecules with tailored properties.
Propiedades
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHACAIBATSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2642119.png)

![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)
![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![4-(dimethylsulfamoyl)-N-[(2E)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2642126.png)
![2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2642127.png)

![1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2642130.png)
![Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2642131.png)

![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B2642137.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)
